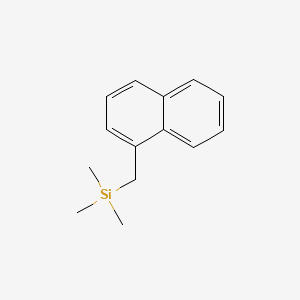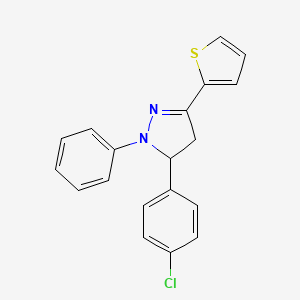
N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-ジクロロフェニル)-N'-(2-メトキシエチル)ウレアは、ウレア類に属する有機化合物です。ウレア類は、2つのアミン基に結合したカルボニル基の存在によって特徴付けられます。この特定の化合物には、ジクロロフェニル基とメトキシエチル基が含まれており、これにより独自の化学的および物理的特性が得られます。
2. 製法
合成経路と反応条件
N-(2,4-ジクロロフェニル)-N'-(2-メトキシエチル)ウレアの合成は、通常、2,4-ジクロロアニリンと2-メトキシエチルイソシアネートの反応によって行われます。この反応は、通常、ジクロロメタンまたはトルエンなどの不活性溶媒中、還流条件下で行われます。収率を高めるために、トリエチルアミンなどの塩基で触媒することが可能です。
工業的製造方法
工業規模では、N-(2,4-ジクロロフェニル)-N'-(2-メトキシエチル)ウレアの製造には、品質と収率を安定させるために連続フロー反応器が使用される場合があります。試薬の添加と反応条件の制御を自動化するシステムを使用すると、プロセスを最適化できます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシエチル基で酸化反応を起こし、アルデヒドまたはカルボン酸が生成されます。
還元: 還元反応はカルボニル基を標的にすることができ、それをアミンに変換します。
置換: ジクロロフェニル基は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ニトロ化のための硝酸やハロゲン化のための臭素などの試薬が一般的です。
主な生成物
酸化: 生成物には、2-メトキシアセトアルデヒドまたは2-メトキシ酢酸が含まれる可能性があります。
還元: 主な生成物は、N-(2,4-ジクロロフェニル)-N'-(2-メトキシエチル)アミンである可能性があります。
置換: 生成物には、元の化合物のニトロ誘導体またはハロゲン化誘導体が含まれる可能性があります。
4. 科学研究への応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素相互作用を研究するための生化学アッセイにおけるプローブとして役立ちます。
医学: 薬剤中間体または薬物製剤中の有効成分としての可能性があります。
工業: 農薬または特殊化学品の製造に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are common.
Major Products
Oxidation: Products may include 2-methoxyacetaldehyde or 2-methoxyacetic acid.
Reduction: The major product could be N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)amine.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Could be used in the manufacture of agrochemicals or specialty chemicals.
作用機序
N-(2,4-ジクロロフェニル)-N'-(2-メトキシエチル)ウレアの作用機序は、その具体的な用途によって異なります。生物学的文脈では、特定の酵素または受容体と相互作用し、その活性を変化させる可能性があります。分子標的は、シグナル伝達経路または代謝プロセスに関与するタンパク質を含む可能性があります。
類似化合物との比較
類似化合物
- N-(2,4-ジクロロフェニル)-N'-メチルウレア
- N-(2,4-ジクロロフェニル)-N'-エチルウレア
- N-(2,4-ジクロロフェニル)-N'-(2-ヒドロキシエチル)ウレア
比較
アナログと比較して、N-(2,4-ジクロロフェニル)-N'-(2-メトキシエチル)ウレアは、メトキシエチル基の存在により、異なる溶解性、反応性、および生物学的活性を示す可能性があります。この基は、化合物の生物学的標的との相互作用能力と全体的な安定性に影響を与える可能性があります。
特性
分子式 |
C10H12Cl2N2O2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-16-5-4-13-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
InChIキー |
CXTPFIASBPSTRV-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



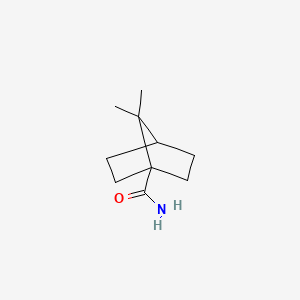
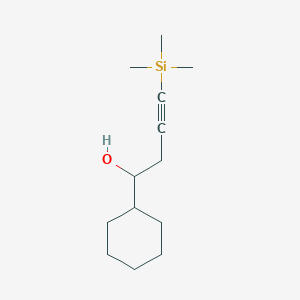


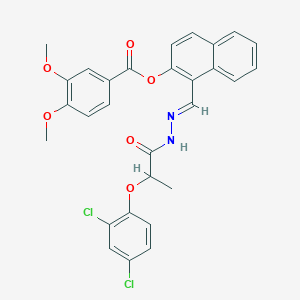



![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)

